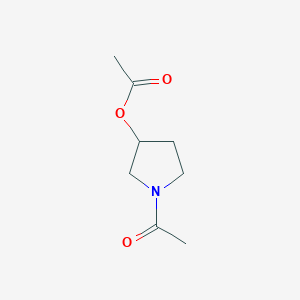
1-Acetylpyrrolidin-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetylpyrrolidin-3-yl acetate is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities
Vorbereitungsmethoden
The synthesis of 1-Acetylpyrrolidin-3-yl acetate can be achieved through several synthetic routes. One common method involves the acetylation of 3-pyrrolidinol with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-Acetylpyrrolidin-3-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted pyrrolidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Acetylpyrrolidin-3-yl acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-Acetylpyrrolidin-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-Acetylpyrrolidin-3-yl acetate can be compared with other similar compounds, such as pyrrolidinone derivatives and other acetylated pyrrolidines. These compounds share similar structural features but may differ in their biological activities and applications.
Pyrrolidinone derivatives: These compounds have a similar pyrrolidine ring structure but contain a carbonyl group at the 2-position. They are known for their diverse biological activities, including antimicrobial and anticancer properties.
Other acetylated pyrrolidines: These compounds have an acetyl group attached to different positions on the pyrrolidine ring. Their biological activities and applications may vary depending on the position of the acetyl group.
Eigenschaften
Molekularformel |
C8H13NO3 |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
(1-acetylpyrrolidin-3-yl) acetate |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-4-3-8(5-9)12-7(2)11/h8H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZDRQLZXFQGATCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC(C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12890084.png)

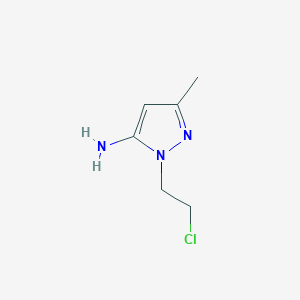
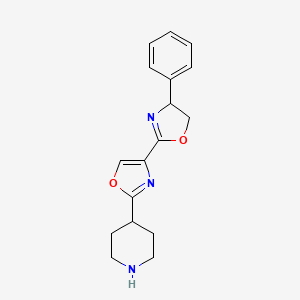
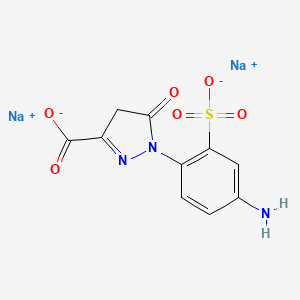
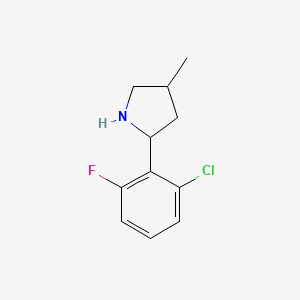
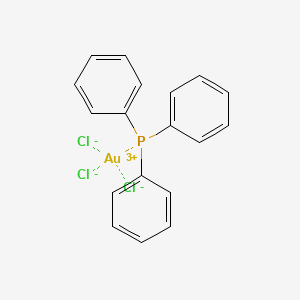
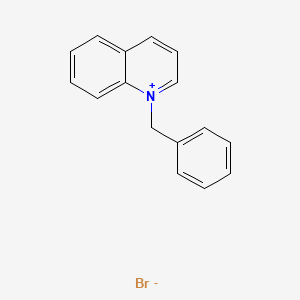

![2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole](/img/structure/B12890142.png)
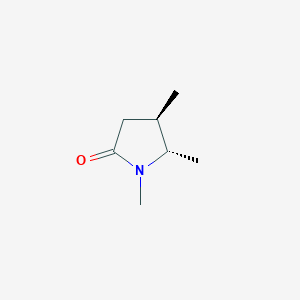
![5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12890156.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)
![Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]-](/img/structure/B12890173.png)
